[4-(difluoromethyl)-2-fluorophenyl]methanesulfonyl chloride
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Overview
Description
[4-(difluoromethyl)-2-fluorophenyl]methanesulfonyl chloride: is an organosulfur compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of difluoromethyl and fluorophenyl groups attached to a methanesulfonyl chloride moiety. Its unique structure imparts specific chemical properties that make it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(difluoromethyl)-2-fluorophenyl]methanesulfonyl chloride typically involves the introduction of difluoromethyl and fluorophenyl groups onto a methanesulfonyl chloride backbone. One common method involves the reaction of 4-(difluoromethyl)-2-fluorophenyl) with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: [4-(difluoromethyl)-2-fluorophenyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation and Reduction: Products include sulfonic acids and sulfinic acids.
Scientific Research Applications
Chemistry: In chemistry, [4-(difluoromethyl)-2-fluorophenyl]methanesulfonyl chloride is used as a reagent for introducing sulfonyl groups into organic molecules. It is valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators. Its unique structure allows for the fine-tuning of biological activity and pharmacokinetic properties .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of [4-(difluoromethyl)-2-fluorophenyl]methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. This reactivity is exploited in the synthesis of complex molecules and materials .
Comparison with Similar Compounds
Methanesulfonyl Chloride: A simpler analog without the difluoromethyl and fluorophenyl groups.
Trifluoromethanesulfonyl Chloride: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different reactivity and properties.
Uniqueness: The presence of both difluoromethyl and fluorophenyl groups in [4-(difluoromethyl)-2-fluorophenyl]methanesulfonyl chloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the development of pharmaceuticals and agrochemicals .
Properties
CAS No. |
2731011-40-6 |
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Molecular Formula |
C8H6ClF3O2S |
Molecular Weight |
258.6 |
Purity |
95 |
Origin of Product |
United States |
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